(3-(Thiazol-2-yl)phenyl)methanamine dihydrochloride
Overview
Description
Molecular Structure Analysis
The compound has a complex molecular structure. The InChI code for this compound is1S/C11H12N2S.2ClH/c1-8-7-14-11(13-8)10(12)9-5-3-2-4-6-9;;/h2-7,10H,12H2,1H3;2*1H
. This indicates the presence of a thiazole ring, a phenyl group, and a methanamine group in the molecule. Physical and Chemical Properties Analysis
The compound is a powder and its molecular weight is 277.22 . The compound’s storage temperature is room temperature .Scientific Research Applications
Antimicrobial Activities
Several studies have synthesized derivatives of thiazolylphenyl methanamine to evaluate their antimicrobial potential. For instance, Visagaperumal et al. (2010) synthesized various derivatives and found them to exhibit variable degrees of antibacterial and antifungal activities (Visagaperumal et al., 2010). This suggests the potential of such compounds in developing new antimicrobial agents.
Potential COVID-19 Drug Candidates
Research on diazinyl-thiazol-imine moieties, including compounds related to thiazolylphenyl methanamine, has been directed towards finding potential therapeutic agents against COVID-19. Abu-Melha et al. (2022) conducted a study where synthesized imines showed promising results in molecular docking studies against the COVID-19 virus, suggesting their further investigation as potential therapeutic agents (Abu-Melha et al., 2022).
Anticancer Agents
Compounds incorporating the thiazolylphenyl methanamine structure have been explored for their anticancer properties. A study by Gomha et al. (2017) synthesized a series of thiazole and 1,3,4-thiadiazole derivatives, demonstrating potent anticancer activities, highlighting the therapeutic potential of these compounds in cancer treatment (Gomha et al., 2017).
Molecular Structure and Properties
In addition to therapeutic applications, research has also focused on the molecular structure and properties of thiazolylphenyl methanamine derivatives. Saraswat and Yadav (2020) performed a computational and electrochemical analysis on related compounds as corrosion inhibitors for mild steel in an acidic medium, showcasing the versatility of these compounds in various scientific applications (Saraswat & Yadav, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including antimicrobial, antifungal, antiviral, and antitumor targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives, however, are known to affect a variety of biochemical pathways, often resulting in downstream effects such as the inhibition of microbial growth or the induction of apoptosis in tumor cells .
Result of Action
Thiazole derivatives are known to have a variety of effects, including antimicrobial, antifungal, antiviral, and antitumor activities .
Properties
IUPAC Name |
[3-(1,3-thiazol-2-yl)phenyl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.2ClH/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10;;/h1-6H,7,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXUPAISSGYXHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CS2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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